3-(1,3-benzodioxol-5-yl)-1H-pyrazole
Overview
Description
3-(1,3-Benzodioxol-5-yl)-1H-pyrazole is an organic compound featuring a pyrazole ring substituted with a benzodioxole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) , a protein kinase involved in numerous cellular processes, including glycogen metabolism, cell signaling, and cell division .
Mode of Action
For instance, some compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis . These effects can lead to downstream effects such as inhibition of cell proliferation and induction of cell death .
Pharmacokinetics
Similar compounds have been found to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable bioavailability and distribution characteristics.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . These effects can lead to the inhibition of cell proliferation and induction of cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as nitric oxide synthase, inducible . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific information on threshold effects, toxic or adverse effects at high doses is not currently available .
Metabolic Pathways
This compound is involved in various metabolic pathways. Specific information on the enzymes or cofactors it interacts with, its effects on metabolic flux or metabolite levels is not currently available .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Specific information on its localization or accumulation is not currently available .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not currently known
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole typically involves the reaction of 1,3-benzodioxole with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the pyrazole ring or benzodioxole moiety.
Substitution: Various substituted pyrazole or benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)-3-(2-aminopropyl)indole: Studied for its potential as a psychoactive substance.
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Another compound with psychoactive effects.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-1H-pyrazole stands out due to its unique combination of the benzodioxole and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPAFWMOCZGHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363128 | |
Record name | SBB027123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141791-06-2 | |
Record name | SBB027123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.